![molecular formula C23H23N3O2 B2513879 5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359207-38-7](/img/structure/B2513879.png)
5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one”:
Antitumor Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant antitumor activity. These compounds have been tested against various cancer cell lines, demonstrating potent cytotoxic effects. For instance, certain derivatives have shown promising results against human cervix cancer (HeLa) cell lines . This makes them potential candidates for the development of new anticancer drugs.
Fluorescent Probes for Bioimaging
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are also valuable in the field of bioimaging. Their unique photophysical properties, such as high fluorescence quantum yields and stability, make them suitable for use as fluorescent probes. These compounds can be used to visualize and track biological processes at the cellular and molecular levels . This application is crucial for advancing our understanding of cellular dynamics and disease mechanisms.
Optoelectronic Devices
The photophysical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives also make them suitable for optoelectronic applications. These compounds can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light efficiently and their stability under operational conditions are key factors that contribute to their potential in this field .
Chemosensors
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can be used as chemosensors for detecting various ions and molecules. Their ability to bind selectively to specific analytes and produce a measurable signal makes them useful in environmental monitoring, medical diagnostics, and industrial applications . This application leverages the compound’s sensitivity and specificity in detecting target substances.
Antimicrobial Agents
Research has indicated that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives possess antimicrobial properties. These compounds have been tested against a range of bacterial and fungal strains, showing significant inhibitory effects. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of pathogens .
Anti-inflammatory Agents
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have also been explored for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes them promising candidates for the development of new anti-inflammatory drugs .
Neuroprotective Agents
There is growing interest in the neuroprotective potential of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. These compounds have been shown to protect neuronal cells from oxidative stress and other neurotoxic insults. This application is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Photodynamic Therapy
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are also being investigated for use in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells. The photophysical properties of these derivatives make them suitable candidates for this application, offering a targeted and minimally invasive approach to cancer treatment .
These diverse applications highlight the versatility and potential of 5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
properties
IUPAC Name |
5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-2-3-15-28-20-11-9-19(10-12-20)21-16-22-23(27)25(13-14-26(22)24-21)17-18-7-5-4-6-8-18/h4-14,16H,2-3,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZOKBSANRVEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2513796.png)
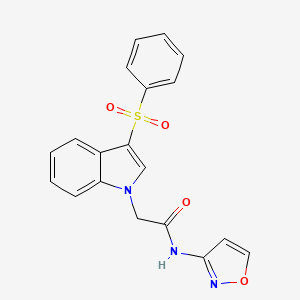
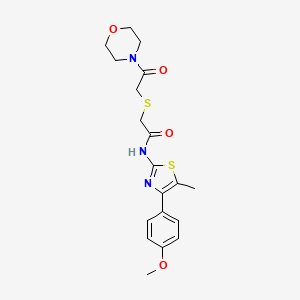

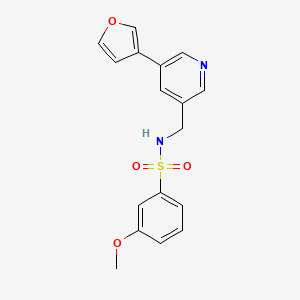
![6-chloro-N-[1-(oxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2513804.png)

![(4-Fluorophenyl)-[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methanone](/img/structure/B2513810.png)
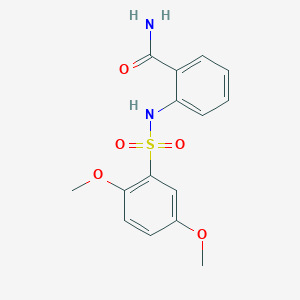

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2513814.png)
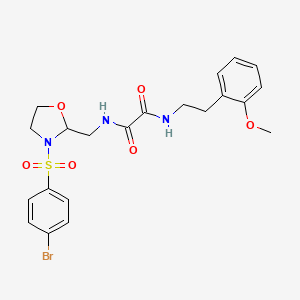
![N-[1-(4-fluorophenyl)ethyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2513818.png)
